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Introduction
Digoxigenin (DIG) is a small steroid hapten isolated from Digitalis plants. Its high

immunogenicity and the availability of high-affinity anti-DIG antibodies make it an excellent

label for nucleic acids. DIG-labeled oligonucleotides are widely used as non-radioactive probes

in a variety of molecular biology applications, including in situ hybridization, Northern and

Southern blotting, and electromobility shift assays (EMSAs).[1][2] The most common method

for covalently attaching DIG to a synthetic oligonucleotide is through the use of a DIG-N-

hydroxysuccinimide (NHS) ester. This reactive molecule readily couples with a primary amine

group that has been incorporated into the oligonucleotide, typically at the 5' or 3' terminus, or

internally via a modified nucleotide.[1][2][3] The resulting amide bond is stable, ensuring the

integrity of the labeled probe during downstream applications.[4] This document provides

detailed protocols for the conjugation of DIG-NHS ester to amino-modified oligonucleotides, as

well as methods for the purification of the resulting conjugates.

Principle of the Method
The conjugation of DIG-NHS ester to an amino-modified oligonucleotide is a straightforward

and efficient chemical reaction. The NHS ester is a reactive group that is susceptible to

nucleophilic attack by a primary amine. The reaction is typically carried out in a slightly alkaline

buffer (pH 8.0-9.0) to ensure that the primary amine on the oligonucleotide is deprotonated and
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thus, maximally nucleophilic.[5][6] The NHS moiety is an excellent leaving group, facilitating the

formation of a stable amide bond between the DIG molecule and the oligonucleotide.

Materials and Reagents
Oligonucleotide and Labeling Reagent

Amino-modified oligonucleotide (lyophilized)

Digoxigenin-NHS ester (e.g., Digoxigenin-3-O-methylcarbonyl-ε-aminocaproic acid-N-

hydroxysuccinimide ester)

Buffers and Solvents
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5. Avoid

buffers containing primary amines, such as Tris.[5]

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Purification Reagents (Ethanol Precipitation):

3 M Sodium Acetate, pH 5.2

100% Ethanol (ice-cold)

70% Ethanol (ice-cold)

Nuclease-free water

Purification Reagents (HPLC):

HPLC-grade acetonitrile

Triethylammonium Acetate (TEAA) buffer or other appropriate ion-pairing reagent

Quantitative Data Summary
The efficiency of the DIG-NHS ester conjugation reaction and the final yield of the purified

labeled oligonucleotide can be influenced by several factors, including the molar ratio of DIG-
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NHS ester to the oligonucleotide and the chosen purification method. The following tables

provide a summary of recommended starting conditions and expected outcomes.

Table 1: Recommended Molar Excess of DIG-NHS Ester for Conjugation

Molar Excess of DIG-NHS
Ester to Oligonucleotide

Expected Labeling
Efficiency

Notes

5-10 fold High

A good starting point for most

applications. An 8-fold molar

excess is often recommended

as a rule of thumb.[7]

10-20 fold Very High

May be necessary for difficult

conjugations or to ensure

complete labeling.

>20 fold
May not significantly improve

efficiency

Can increase the difficulty of

removing unreacted DIG-NHS

ester during purification.

Table 2: Expected Yield of DIG-labeled Oligonucleotides After Purification

Purification
Method

Starting Scale
(nmol)

Expected Yield
(nmol)

Purity Reference

Ethanol

Precipitation
200 150-180

Good (removes

unreacted DIG-

NHS ester)

General

laboratory

knowledge

HPLC 200 100-140 >95% [8]

PAGE 200 40-80 >99% [9]

Note: Yields can vary depending on the oligonucleotide sequence, length, and the efficiency of

the synthesis and conjugation reactions. The provided yields are estimates.
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Protocol 1: Conjugation of DIG-NHS Ester to Amino-
Modified Oligonucleotide
This protocol describes the conjugation of DIG-NHS ester to an amino-modified oligonucleotide

in solution.

Prepare the Oligonucleotide: Dissolve the lyophilized amino-modified oligonucleotide in the

Conjugation Buffer to a final concentration of 1-5 mM.

Prepare the DIG-NHS Ester Solution: Immediately before use, dissolve the DIG-NHS ester in

anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[10]

Reaction Setup: In a microcentrifuge tube, combine the amino-modified oligonucleotide

solution with the desired molar excess of the DIG-NHS ester solution. For example, for an 8-

fold molar excess, add the appropriate volume of the DIG-NHS ester solution to the

oligonucleotide solution.

Incubation: Gently vortex the reaction mixture and incubate for 2-4 hours at room

temperature or overnight at 4°C, protected from light.[6]

Purification: Proceed immediately to one of the purification protocols below to remove the

unreacted DIG-NHS ester and other reaction components.

Protocol 2: Purification of DIG-labeled Oligonucleotide
by Ethanol Precipitation
This method is suitable for removing the bulk of unreacted DIG-NHS ester and salts.

Initial Dilution: To the conjugation reaction mixture, add nuclease-free water to a final volume

of 100 µL.

Salt Addition: Add 10 µL of 3 M Sodium Acetate (pH 5.2).[5]

Ethanol Addition: Add 300 µL of ice-cold 100% ethanol.[5]

Precipitation: Vortex briefly and incubate at -20°C for at least 1 hour or at -80°C for 30

minutes.[6]
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Centrifugation: Centrifuge the mixture at 12,000-15,000 x g for 30 minutes at 4°C.[3]

Wash: Carefully decant the supernatant. Wash the pellet with 500 µL of ice-cold 70%

ethanol.

Final Centrifugation: Centrifuge at 12,000-15,000 x g for 10 minutes at 4°C.

Drying: Carefully remove the supernatant and air-dry the pellet for 10-15 minutes. Do not

over-dry.

Resuspension: Resuspend the purified DIG-labeled oligonucleotide in a desired volume of

nuclease-free water or buffer.

Protocol 3: Purification of DIG-labeled Oligonucleotide
by HPLC
For applications requiring highly pure probes, High-Performance Liquid Chromatography

(HPLC) is recommended.[2] Reverse-phase HPLC is effective for separating the more

hydrophobic DIG-labeled oligonucleotide from the unlabeled oligonucleotide.[4]

Sample Preparation: Dilute the conjugation reaction mixture with an appropriate volume of

the initial HPLC mobile phase.

HPLC System: Use a reverse-phase C18 column.

Mobile Phases:

Buffer A: 0.1 M Triethylammonium Acetate (TEAA) in water.

Buffer B: 0.1 M Triethylammonium Acetate (TEAA) in 50% acetonitrile.

Gradient: Run a linear gradient of increasing Buffer B to elute the oligonucleotides. The more

hydrophobic DIG-labeled oligonucleotide will have a longer retention time than the unlabeled

oligonucleotide.

Fraction Collection: Collect the fractions corresponding to the DIG-labeled oligonucleotide

peak.
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Desalting: Remove the volatile TEAA buffer by lyophilization. Resuspend the purified

oligonucleotide in nuclease-free water.
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Caption: Experimental workflow for DIG-NHS ester oligonucleotide conjugation.

Caption: Chemical reaction of DIG-NHS ester with an amino-modified oligonucleotide.
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Caption: Detection pathway using a DIG-labeled oligonucleotide probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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